
Disiloxane, hexaisocyanato-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disiloxane, hexaisocyanato- is a specialized organosilicon compound characterized by the presence of six isocyanate groups attached to a disiloxane backbone. This compound is notable for its unique chemical structure, which imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disiloxane, hexaisocyanato- typically involves the hydrosilylation of alkenes or alkynes with a disiloxane precursor. This process is catalyzed by transition metals, such as platinum or rhodium, which facilitate the addition of Si-H bonds to unsaturated carbon bonds . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of disiloxane, hexaisocyanato- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Disiloxane, hexaisocyanato- undergoes various chemical reactions, including:
Oxidation: The isocyanate groups can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming carbamates or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, and thiols are employed in substitution reactions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and other derivatives.
Scientific Research Applications
Disiloxane, hexaisocyanato- finds applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosilicon compounds and polymers.
Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation and labeling studies.
Mechanism of Action
The mechanism of action of disiloxane, hexaisocyanato- involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, such as amines and alcohols, through the formation of carbamate or urea linkages. This reactivity is exploited in various applications, including polymer cross-linking and surface modification .
Comparison with Similar Compounds
Hexamethyldisiloxane: A simpler disiloxane derivative with methyl groups instead of isocyanate groups.
Tetramethyldisiloxane: Another related compound with four methyl groups attached to the disiloxane backbone.
Uniqueness: Disiloxane, hexaisocyanato- is unique due to the presence of six reactive isocyanate groups, which impart distinct chemical reactivity and versatility compared to other disiloxane derivatives. This makes it particularly valuable in applications requiring strong and stable covalent bonding .
Properties
CAS No. |
18134-84-4 |
|---|---|
Molecular Formula |
C6N6O7Si2 |
Molecular Weight |
324.27 g/mol |
IUPAC Name |
triisocyanato(triisocyanatosilyloxy)silane |
InChI |
InChI=1S/C6N6O7Si2/c13-1-7-20(8-2-14,9-3-15)19-21(10-4-16,11-5-17)12-6-18 |
InChI Key |
BFEAQVDDJLZHER-UHFFFAOYSA-N |
Canonical SMILES |
C(=N[Si](N=C=O)(N=C=O)O[Si](N=C=O)(N=C=O)N=C=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


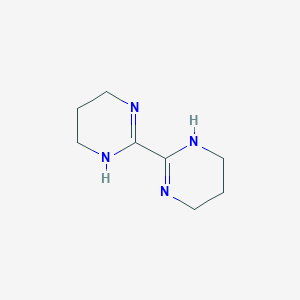
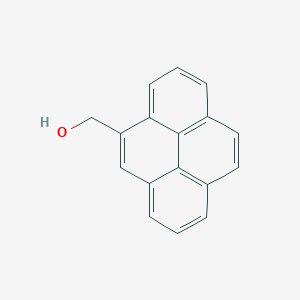
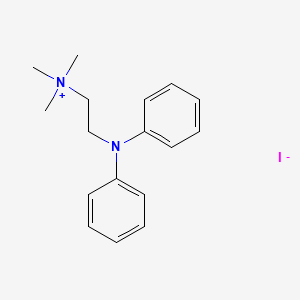
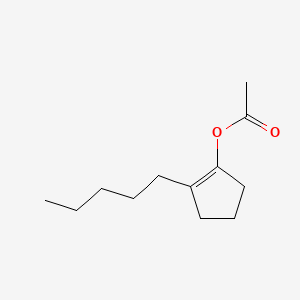



![1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one](/img/structure/B14702180.png)
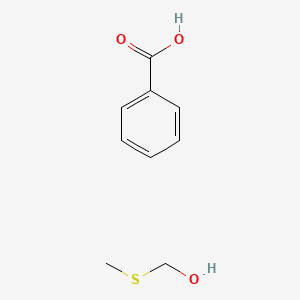
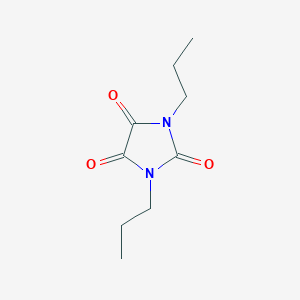
![3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid](/img/structure/B14702196.png)
![4,4'-Methylenebis[2,6-di(propan-2-yl)phenol]](/img/structure/B14702199.png)
![[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]](/img/structure/B14702207.png)

